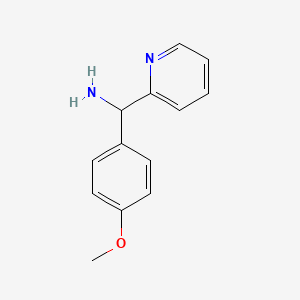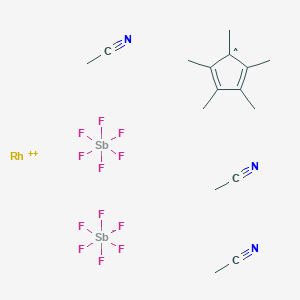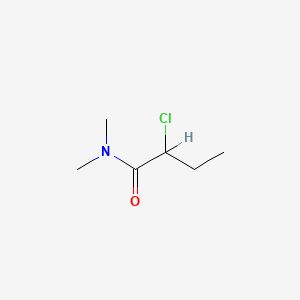
N-Allyl-aza-2,2-dimethoxysilacyclopentane
Descripción general
Descripción
N-Allyl-aza-2,2-dimethoxysilacyclopentane is an organosilicon compound with the molecular formula C8H17NO2Si and a molecular weight of 187.31 g/mol . This compound is characterized by its unique structure, which includes an aza-silacyclopentane ring substituted with an allyl group and two methoxy groups. It is typically a colorless or pale yellow liquid that is sensitive to moisture and protic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-aza-2,2-dimethoxysilacyclopentane involves a multi-step process:
Reaction of Chlorodimethylsilane with Allyl Alcohol: Chlorodimethylsilane (ClMe2SiH) reacts with allyl alcohol to form an allyl silane intermediate.
Cyclization with Boron Trifluoride: The allyl silane intermediate is then reacted with boron trifluoride (BF3) to induce cyclization, forming the aza-silacyclopentane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-aza-2,2-dimethoxysilacyclopentane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water and protic solvents to form methanol.
Oxidation and Reduction:
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or protic solvents.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products Formed
Hydrolysis: Methanol and corresponding silanol derivatives.
Substitution: Depending on the nucleophile used, various substituted silacyclopentane derivatives can be formed.
Aplicaciones Científicas De Investigación
N-Allyl-aza-2,2-dimethoxysilacyclopentane has several applications in scientific research:
Organic Synthesis: Used as a catalyst or reagent in organic synthesis reactions.
Polymer Chemistry: Acts as an inhibitor in the polymerization of dienes and as a catalyst in transition metal-catalyzed reactions.
Biological Applications:
Mecanismo De Acción
The mechanism of action of N-Allyl-aza-2,2-dimethoxysilacyclopentane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the allyl group and methoxy groups allows it to participate in a range of organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
N-n-Butyl-aza-2,2-dimethoxysilacyclopentane: Similar structure with a butyl group instead of an allyl group.
1-Aza-2-silacyclopentane-1-ethanamine,2,2-dimethoxy: Another similar compound with an ethanamine group.
Uniqueness
N-Allyl-aza-2,2-dimethoxysilacyclopentane is unique due to its specific combination of an allyl group and two methoxy groups on the aza-silacyclopentane ring.
Propiedades
IUPAC Name |
2,2-dimethoxy-1-prop-2-enylazasilolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2Si/c1-4-6-9-7-5-8-12(9,10-2)11-3/h4H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKPJRXSFXXBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si]1(CCCN1CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)




